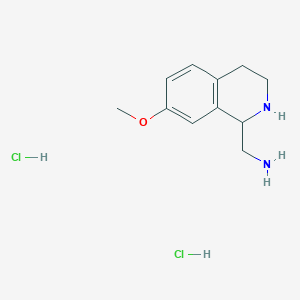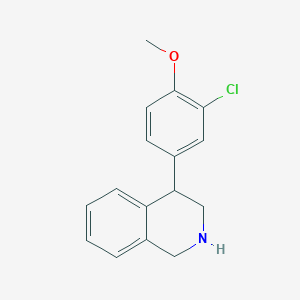![molecular formula C6H15Cl3N4O B11850703 [1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)
[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride: is a chemical compound with the molecular formula C6H12N4O3HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride typically involves the reaction of 3-aminopropylamine with propargyl alcohol in the presence of a copper catalyst to form the triazole ring. The resulting product is then treated with hydrochloric acid to obtain the trihydrochloride salt. The reaction conditions often include a temperature range of 25-50°C and a reaction time of 12-24 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of triazole oxides.
Reduction: Formation of dihydro or tetrahydro triazoles.
Substitution: Formation of N-substituted triazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its role in enzyme inhibition .
Medicine:
- Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases .
Industry:
- Utilized in the production of agrochemicals and dyes.
- Employed in the development of photostabilizers and anticorrosive agents .
Mechanism of Action
The mechanism of action of [1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biomolecules, leading to inhibition or activation of biological pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol: A closely related compound with similar properties and applications.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition, used in click chemistry.
Uniqueness:
- The presence of the trihydrochloride salt form enhances the solubility and stability of the compound.
- The amino group provides additional reactivity, allowing for a broader range of chemical modifications .
Properties
Molecular Formula |
C6H15Cl3N4O |
|---|---|
Molecular Weight |
265.6 g/mol |
IUPAC Name |
[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride |
InChI |
InChI=1S/C6H12N4O.3ClH/c7-2-1-3-10-4-6(5-11)8-9-10;;;/h4,11H,1-3,5,7H2;3*1H |
InChI Key |
YIMCCSFELHNWGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCN)CO.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



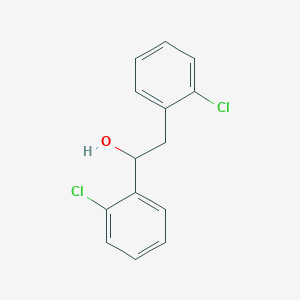

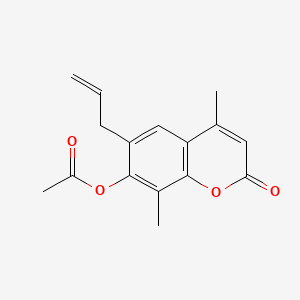
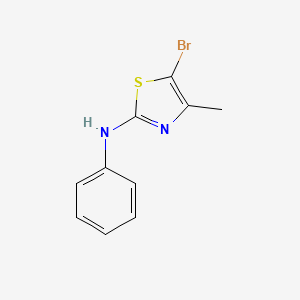

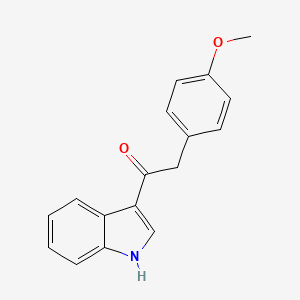

![Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11850675.png)
